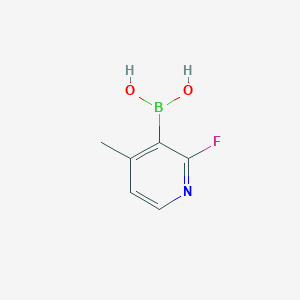

(2-Fluoro-4-methylpyridin-3-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoro-4-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDOIUIFXLVQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376755 | |

| Record name | (2-Fluoro-4-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029654-30-5 | |

| Record name | (2-Fluoro-4-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (2-Fluoro-4-methylpyridin-3-yl)boronic acid: Synthesis, Application, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Building Block in Modern Medicinal Chemistry

(2-Fluoro-4-methylpyridin-3-yl)boronic acid, identified by its CAS Number 1029654-30-5 , is a specialized heterocyclic organoboron compound that has garnered significant interest in the field of drug discovery and development.[1][2] Its unique structural features—a pyridine ring substituted with a fluorine atom, a methyl group, and a boronic acid moiety—make it a highly valuable and versatile building block in the synthesis of complex organic molecules. The strategic placement of the fluorine atom can significantly influence the physicochemical properties of resulting compounds, enhancing metabolic stability, bioavailability, and binding affinity to biological targets.[3] This guide provides an in-depth exploration of its synthesis, purification, and application, with a particular focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[4]

Molecular and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1029654-30-5 | [2] |

| Molecular Formula | C₆H₇BFNO₂ | [1] |

| Molecular Weight | 154.94 g/mol | [1] |

| Form | Solid | |

| Storage | -20°C | [1] |

Synthesis of this compound: A Methodological Deep Dive

The synthesis of functionalized pyridylboronic acids is a nuanced process, often requiring carefully controlled conditions to achieve good yields and purity. The most prevalent and robust method for preparing compounds like this compound is through a lithiation-borylation sequence. This approach involves the regioselective deprotonation of a suitable fluorinated pyridine precursor using a strong organolithium base, followed by quenching the resulting lithiated intermediate with a borate ester.

Conceptual Workflow for Lithiation-Borylation

The logical flow of this synthetic strategy is predicated on the directed ortho-metalation (DoM) principle, where a directing group guides the deprotonation to an adjacent position. In the case of a 2-fluoropyridine derivative, the fluorine atom can act as a directing group, although the overall electronic landscape of the substituted pyridine ring will influence the ultimate site of lithiation.

Caption: A generalized workflow for the synthesis of pyridylboronic acids via lithiation-borylation.

Exemplary Synthesis Protocol

Materials and Reagents:

-

2-Fluoro-4-methylpyridine (or a suitable precursor like 3-bromo-2-fluoro-4-methylpyridine for a halogen-metal exchange variation)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) solution in hexanes/THF

-

Triisopropyl borate (B(OiPr)₃)

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the 2-fluoro-4-methylpyridine derivative (1.0 equiv) dissolved in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using an acetone/dry ice bath. Rationale: This low temperature is essential to maintain the stability of the organolithium intermediate and prevent side reactions.

-

Lithiation: Add the organolithium base (e.g., n-BuLi, 1.1 equiv) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1-2 hours.

-

Borylation: Slowly add triisopropyl borate (1.2 equiv) to the reaction mixture, again maintaining a temperature below -70 °C. Allow the reaction to stir at -78 °C for an additional 1-2 hours.

-

Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by carefully adding 2 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄.

-

Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude boronic acid.

Purification of this compound: Ensuring High Purity for Downstream Applications

The purification of boronic acids can be challenging due to their propensity to form boroxines (anhydrides) and their amphiphilic nature.[6] Several methods can be employed, with the choice depending on the nature of the impurities.

Protocol 1: Recrystallization

Recrystallization is often the most effective method for obtaining highly pure crystalline boronic acids.

-

Solvent Selection: Dissolve the crude boronic acid in a minimal amount of a hot solvent mixture, such as acetonitrile/water or ethanol/water.[6]

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.[6]

Protocol 2: Acid-Base Extraction

This technique leverages the acidic nature of the boronic acid to separate it from non-acidic impurities.

-

Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

-

Base Extraction: Extract the organic layer with an aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt.

-

Acidification: Separate the aqueous layer and acidify it with a strong acid (e.g., 2 M HCl) to precipitate the pure boronic acid.

-

Final Extraction: Extract the precipitated boronic acid back into an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to yield the purified product.

Application in Suzuki-Miyaura Cross-Coupling: Forging Key C-C Bonds

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, forming a new carbon-carbon bond.[7][8] this compound is an excellent coupling partner for introducing the 2-fluoro-4-methylpyridine moiety into various molecular scaffolds, a common strategy in the synthesis of pharmacologically active compounds.

The Catalytic Cycle of Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

Materials and Reagents:

-

This compound (1.2-1.5 equiv)

-

Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

-

Degassed solvent (e.g., Dioxane, Toluene, DMF, often with water)

Step-by-Step Methodology:

-

Reaction Setup: In a Schlenk tube or microwave vial, combine the aryl halide, this compound, and the base.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Catalyst and Solvent Addition: Add the palladium catalyst and degassed solvent.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Quantitative Data: Suzuki-Miyaura Coupling Yields

The efficiency of Suzuki-Miyaura couplings can be influenced by the choice of catalyst, base, and solvent. The following table presents representative yields for the coupling of various heteroaryl boronic acids with an electrophile, providing a benchmark for expected performance.

| Boronic Acid/Ester | Electrophile | Catalyst | Base | Solvent | Yield (%) | Reference |

| 2-Thiopheneboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 82 | [9] |

| 2-Furanboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 62 | [9] |

| 3-Thiopheneboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 17 | [10] |

| 4-Methoxyphenylboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 35 | [10] |

| 2-Pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 74 | [11] |

Conclusion: An Enabling Reagent for Drug Discovery

This compound stands out as a crucial synthetic intermediate. Its utility in constructing complex, fluorinated heterocyclic scaffolds through robust and well-understood methodologies like the Suzuki-Miyaura coupling makes it an invaluable asset for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to confidently handle and deploy this reagent, accelerating the discovery and development of next-generation therapeutics. The principles of its synthesis, purification, and application are rooted in fundamental organic chemistry, yet their impact on creating novel molecular architectures is profound and far-reaching.

References

- Google Patents. (2015). CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid. Google Patents.

-

Arkivoc. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. Retrieved from [Link]

-

Moran, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Fluoropyridine Derivatives: Synthesis and Applications with Boronic Acid Intermediates. Retrieved from [Link]

-

ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Retrieved from [Link]

-

ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Retrieved from [Link]

-

Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the pyridine boronic acid ester building blocks. ResearchGate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]

-

ResearchGate. (2025). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (2-Fluoro-4-methylpyridin-3-yl)boronicacid. MySkinRecipes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

Sources

- 1. (2-Fluoro-4-methylpyridin-3-yl)boronicacid [myskinrecipes.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. DE19636994A1 - Process for the preparation of (2'-fluorophenyl) -3-halopyridines - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 2-Fluoro-3-methylpyridin-4-boronic acid | [frontierspecialtychemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarship.claremont.edu [scholarship.claremont.edu]

(2-Fluoro-4-methylpyridin-3-yl)boronic acid molecular weight

An In-depth Technical Guide to (2-Fluoro-4-methylpyridin-3-yl)boronic acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of highly functionalized heterocyclic building blocks is paramount for the construction of novel therapeutic agents. Among these, this compound (CAS No: 1029654-30-5) has emerged as a particularly valuable reagent. Its structure combines the desirable electronic properties of a fluorinated pyridine ring with the versatile reactivity of a boronic acid moiety, making it a powerful tool for creating complex molecular architectures.

Boronic acids are renowned for their role as key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This Nobel Prize-winning methodology provides a robust and efficient means of forming carbon-carbon bonds, a fundamental transformation in organic synthesis.[2] The incorporation of the 2-fluoro-4-methylpyridine scaffold is of particular interest, as fluorination is a well-established strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity, while the pyridine ring is a common feature in numerous biologically active molecules.[1][3][4]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the physicochemical properties, analytical characterization, synthetic methodologies, and key applications of this compound, with a focus on its practical utility in the laboratory.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This section details the core molecular data for this compound and the analytical techniques essential for its structural verification.

Core Molecular Data

The essential physicochemical properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical interpretation, and regulatory documentation.

| Property | Value | Reference(s) |

| CAS Number | 1029654-30-5 | [5][6][7] |

| Molecular Formula | C₆H₇BFNO₂ | [5][7][8] |

| Molecular Weight | 154.94 g/mol | [3][5][7][8] |

| Exact Mass | 155.0553868 u | [5][6] |

| IUPAC Name | This compound | [5][7] |

| SMILES | B(C1=C(C=CN=C1F)C)(O)O | [6] |

| InChI Key | CGDOIUIFXLVQPU-UHFFFAOYSA-N | [5][6] |

Structural Elucidation and Analytical Techniques

Confirming the identity and purity of this compound is crucial for reproducible experimental outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose, supplemented by other analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unambiguous structural information.

-

¹H NMR: Allows for the identification and integration of proton signals, confirming the arrangement of hydrogens on the pyridine ring and methyl group.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

¹¹B NMR: This technique is particularly diagnostic for boronic acids. The chemical shift in the ¹¹B NMR spectrum reveals the hybridization state of the boron atom. A trigonal planar, sp²-hybridized boronic acid typically exhibits a signal in a distinct region, which shifts significantly upfield upon conversion to a tetrahedral, sp³-hybridized boronate ester or complex.[9] This is invaluable for monitoring the progress of reactions where the boronic acid is consumed.

-

¹⁹F NMR: Confirms the presence and chemical environment of the fluorine atom.

Other Analytical Methods:

-

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the molecular weight and assess purity.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound by separating it from potential impurities.

Part 2: Synthesis of this compound

The synthesis of pyridinylboronic acids can be challenging compared to their phenyl counterparts due to the electronic nature of the pyridine ring. However, several robust methods have been developed.

Overview of Synthetic Strategies

The preparation of this compound typically involves the formation of a carbon-boron bond at the C3 position of the pyridine ring. Common strategies include:

-

Halogen-Metal Exchange and Borylation: This classic approach involves treating a halogenated precursor (e.g., 3-bromo-2-fluoro-4-methylpyridine) with a strong organolithium base at low temperatures to generate a lithiated intermediate, which is then quenched with a borate ester (e.g., triisopropyl borate) followed by acidic hydrolysis.

-

Palladium-Catalyzed Borylation: This method uses a palladium catalyst to couple a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[11] This approach often offers milder reaction conditions and better functional group tolerance.

-

Directed Ortho-Metalation (DoM): If a suitable directing group is present on the pyridine ring, deprotonation can occur selectively at an adjacent position, followed by borylation.

Illustrative Synthetic Protocol: Halogen-Metal Exchange

This protocol describes a representative synthesis based on the halogen-metal exchange pathway. Note: This procedure should be performed by trained personnel in a controlled laboratory environment with appropriate safety precautions.

Step 1: Generation of the Organolithium Intermediate

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

-

Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Add 3-bromo-2-fluoro-4-methylpyridine (1.0 eq) to the cooled solvent.

-

Slowly add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete metal-halogen exchange.

Step 2: Borylation and Quench

-

To the freshly prepared organolithium solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

Step 3: Hydrolysis and Work-up

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow addition of 2 M hydrochloric acid (HCl) until the pH is acidic (pH ~2).

-

Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Part 3: Applications in Organic Synthesis and Drug Discovery

The primary utility of this compound lies in its application as a building block in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds between an organoboron compound and an organic halide or triflate.[12][13] The reaction is valued for its mild conditions, functional group tolerance, and the generally low toxicity of the boron-containing reagents.[2]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which transfers its organic group (the 2-fluoro-4-methylpyridinyl moiety) to the palladium center. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 10:1)

Procedure:

-

To a reaction vessel, add the aryl bromide, this compound, the base, and the palladium catalyst.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization.

Causality Behind Choices:

-

Catalyst: Pd(dppf)Cl₂ is often effective for heteroaryl couplings due to the bulky, electron-rich dppf ligand which promotes reductive elimination.

-

Base: A base is essential for the formation of the active boronate species required for transmetalation. The choice of base can significantly impact yield, with cesium carbonate often being effective for challenging couplings.[14]

-

Solvent: A mixture of an organic solvent like dioxane with water can aid in dissolving both the organic and inorganic reagents. Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Role in Medicinal Chemistry

The incorporation of the 2-fluoro-4-methylpyridine moiety via this boronic acid is a strategic decision in drug design.[1]

-

Metabolic Stability: The fluorine atom can block sites of metabolic oxidation, increasing the half-life of a drug molecule.[4]

-

Binding Interactions: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, forming key interactions with biological targets like kinases or proteases.

-

Physicochemical Properties: The presence of the polar pyridine ring and the fluorine atom can modulate properties like solubility and membrane permeability.

-

Scaffold Diversity: As a versatile building block, it enables the rapid synthesis of libraries of compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[1][11]

Part 4: Safety, Handling, and Storage

Proper handling and storage are essential to ensure user safety and maintain the integrity of the reagent.

Safety and Handling:

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[16]

-

Contact Avoidance: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Dust Prevention: Avoid creating dust. Use non-sparking tools for transfers.[5]

Storage:

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15]

-

Incompatibilities: Keep away from strong oxidizing agents and moisture. Boronic acids can be hygroscopic.

-

Storage Temperature: For long-term storage, refrigeration (-20°C) is often recommended to prevent degradation.[3]

Toxicological Information: Specific toxicological data for this compound is not extensively documented. However, as with all boron compounds, appropriate care should be taken. General hazards for boron compounds can include irritation to the respiratory tract and eyes.[15] It is unlikely to cause hazardous effects when handled with good industrial hygiene and safety practices.

Conclusion

This compound stands out as a highly valuable and versatile reagent in the synthetic chemist's toolbox. Its well-defined physicochemical properties, coupled with its robust reactivity in palladium-catalyzed cross-coupling reactions, make it an indispensable building block for the synthesis of complex heterocyclic compounds. For professionals in drug discovery and development, this reagent provides an efficient pathway to novel molecular entities with potentially enhanced pharmacological properties. By understanding its synthesis, characterization, and application through the detailed protocols provided in this guide, researchers can confidently and effectively leverage this powerful molecule to advance their scientific objectives.

References

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Vertex AI Search.

- An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrene-Based Boronic Acids - Benchchem. (2025). BenchChem.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). Journal of Organic Chemistry.

- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). ACS Publications.

- 17O NMR studies of boronic acids and their derivatives. (n.d.). RSC Publishing.

- Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid - Benchchem. (2025). BenchChem.

- This compound. (n.d.). ECHEMI.

- CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.). ResearchGate.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). PubMed.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). NIH.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing.

- CAS 1029654-30-5 2-Fluoro-4-methylpyridine-3-boronic acid. (n.d.). Alfa Chemistry.

- 1029654-30-5(this compound) Product Description. (n.d.). ChemicalBook.

- (2-Fluoro-4-methoxypyridin-3-yl)boronic acid. (n.d.). SynHet.

- Boron. (n.d.). ESPI Metals.

- Organibor. (n.d.). Horticentre.

- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (n.d.). Pharmaffiliates.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- 2-FLUORO-4-METHYLPYRIDINE-5-BORONIC ACID. (n.d.). ECHEMI.

- (2-Fluoro-4-methylpyridin-3-yl)boronicacid. (n.d.). MySkinRecipes.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central.

- CAS 1029654-30-5 2-Fluoro-4-methylpyridine-3-boronicacid. (n.d.). Alfa Chemistry.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI.

- Recent progress in the synthesis of pyridinylboronic acids and esters. (n.d.). Arkivoc.

- SAFETY DATA SHEET. (2024). Sigma-Aldrich.

- Preparation method for 2-fluoropyridine-4-boric acid. (n.d.). Google Patents.

- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (n.d.). MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (2-Fluoro-4-methylpyridin-3-yl)boronicacid [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. echemi.com [echemi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. echemi.com [echemi.com]

- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (2-Fluoro-4-methoxypyridin-3-yl)boronic acid [synhet.com]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Boron - ESPI Metals [espimetals.com]

- 16. horticentre.co.nz [horticentre.co.nz]

(2-Fluoro-4-methylpyridin-3-yl)boronic acid chemical properties

An In-Depth Technical Guide to (2-Fluoro-4-methylpyridin-3-yl)boronic Acid: Properties, Synthesis, and Applications

Introduction

This compound, CAS No. 1029654-30-5, is a specialized heterocyclic organoboron reagent that has emerged as a valuable building block in modern synthetic chemistry.[1] Its structure, which combines the electronically distinct features of a pyridine ring, a fluorine atom, a methyl group, and a reactive boronic acid moiety, makes it a highly strategic component for the synthesis of complex molecules. Particularly in the fields of medicinal chemistry and materials science, this compound serves as a key precursor for introducing the 2-fluoro-4-methylpyridine scaffold into target structures, most notably via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2]

The fluorinated pyridine motif is of significant interest in drug discovery, as the inclusion of fluorine can profoundly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and core applications of this compound, grounded in established chemical principles and field-proven insights.

Physicochemical Properties and Structural Analysis

The utility of a chemical reagent is fundamentally dictated by its physical properties and stability. This section outlines the key characteristics of this compound.

Core Properties

Quantitative data for this specific reagent is summarized in the table below. It is important to note that while key identifiers are well-documented, experimental values for properties like melting point and solubility are not consistently reported in publicly available literature and should be determined empirically for specific applications.

| Property | Value | Source(s) |

| CAS Number | 1029654-30-5 | [1][4] |

| Molecular Formula | C₆H₇BFNO₂ | [1][5] |

| Molecular Weight | 154.94 g/mol | [1][5] |

| Exact Mass | 155.0553868 g/mol | [1] |

| Appearance | Solid / Crystalline Powder | |

| IUPAC Name | This compound | [4][5] |

| InChI Key | CGDOIUIFXLVQPU-UHFFFAOYSA-N | [4] |

Stability and Protodeboronation

A critical consideration for any organoboronic acid is its stability, with protodeboronation (the cleavage of the C-B bond by a proton source) being a common degradation pathway. The stability of pyridinylboronic acids is highly dependent on the position of the boronic acid group.

-

2-Pyridinylboronic Acids: These analogues are notoriously unstable and prone to rapid protodeboronation due to the influence of the adjacent ring nitrogen. This phenomenon, often termed the "2-pyridyl problem," complicates their storage and use in cross-coupling reactions.

-

3- and 4-Pyridinylboronic Acids: In contrast, isomers with the boronic acid at the 3- or 4-position, such as this compound, exhibit significantly greater stability. The electronic influence of the nitrogen atom is diminished at these positions, leading to a more robust C-B bond.

Despite its relative stability, this compound is still susceptible to dehydration to form cyclic boroxine anhydrides, especially upon prolonged storage or heating. It is also moisture-sensitive. Therefore, proper handling and storage are paramount to ensure its reactivity and purity (see Section 5).

Spectroscopic Characterization (Expected)

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key NMR signals, which are crucial for quality control and reaction monitoring.

-

¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a broad singlet for the boronic acid -OH protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the fluorine, methyl, and boronic acid substituents.

-

¹³C NMR: The spectrum will display six distinct carbon signals corresponding to the pyridine ring and the methyl group. The carbon atom directly attached to the boron will exhibit a characteristically broad signal due to quadrupolar relaxation of the boron nucleus.

-

¹⁹F NMR: A singlet is expected, with a chemical shift characteristic of a fluorine atom at the 2-position of a pyridine ring. ¹⁹F NMR is an exceptionally sensitive and clean technique for monitoring the consumption of the starting material during a reaction.

-

¹¹B NMR: This technique can provide information about the coordination state of the boron atom, helping to distinguish between the trigonal boronic acid and a tetrahedral boronate species.

Synthesis and Purification

The synthesis of substituted pyridinylboronic acids typically relies on the creation of an organometallic intermediate from a corresponding halopyridine, which is then trapped with a borate ester.[6] A plausible and efficient laboratory-scale synthesis for this compound proceeds via a low-temperature lithium-halogen exchange followed by borylation.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for synthesizing pyridinylboronic acids.[7]

Materials:

-

3-Bromo-2-fluoro-4-methylpyridine (1.0 equiv)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

-

Triisopropyl borate (1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-Bromo-2-fluoro-4-methylpyridine (1.0 equiv) and dissolve in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Causality Note: This low temperature is critical to ensure regioselective lithium-halogen exchange and prevent unwanted side reactions, such as attack on the pyridine ring or the fluoro substituent.

-

Slowly add n-BuLi (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the generated pyridyl-lithium species, add triisopropyl borate (1.2 equiv) dropwise, again keeping the temperature below -70 °C. Causality Note: Triisopropyl borate is used as the electrophilic boron source. Its bulky ester groups help prevent the formation of over-alkenylated 'ate' complexes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of 2 M HCl until the pH is acidic (~pH 2-3). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extraction and Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., acetone/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds.[6] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, functional group tolerance, and commercial availability of catalysts and reagents.

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with an aryl or heteroaryl halide/triflate.

Materials:

-

Aryl/Heteroaryl Halide (Ar-X) (1.0 equiv)

-

This compound (1.2–1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1–5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv)

-

Anhydrous Solvent (e.g., Dioxane, Toluene, DME, often with water)

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube), add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (2 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Causality Note: The active Pd(0) catalyst is oxygen-sensitive, making an inert atmosphere essential for preventing catalyst degradation and ensuring high yields.

-

Solvent Addition: Add the degassed solvent(s) via syringe. A common choice is a mixture like dioxane/water (4:1). Causality Note: The base is often inorganic and requires water for solubility. Water can also influence the transmetalation step of the catalytic cycle.

-

Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Role in Medicinal Chemistry

The introduction of a boronic acid group into bioactive molecules has been shown to modify selectivity and improve physicochemical and pharmacokinetic properties.[3] Boronic acids are recognized as valuable functional groups in drug design, not merely as synthetic intermediates.[6][8]

This compound is a prime reagent for incorporating a specific, high-value chemical motif into potential drug candidates. The 2-fluoro-4-methylpyridine fragment imparts several desirable features:

-

Metabolic Stability: The fluorine atom at the 2-position can block potential sites of oxidative metabolism, increasing the half-life of a drug.

-

Modulated Basicity: The electron-withdrawing fluorine atom lowers the pKa of the pyridine nitrogen, which can prevent unwanted off-target interactions or improve cell permeability.

-

Binding Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor, while the fluorine can engage in specific polar or orthogonal multipolar interactions within a protein binding pocket.

This reagent is therefore a critical tool for chemists performing lead optimization, allowing for the strategic installation of this fragment to fine-tune the properties of a developing therapeutic agent.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound requires careful handling to ensure user safety and maintain reagent integrity.

-

Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[1][9]

-

Avoid the formation of dust and aerosols during handling.[1]

-

-

Storage:

References

-

Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). TETRABUTYLAMMONIUM (4-FLUOROPHENYL)TRIFLUOROBORATE. Organic Syntheses, 88, 179. [Link]

-

Pinto, M., Ribeiro, D., Maciel, E., Andrade, A., Vilar, S., & Valentão, P. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Dissertation, Julius-Maximilians-Universität Würzburg. (2020). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy.[Link]

-

MySkinRecipes. (2-Fluoro-4-methylpyridin-3-yl)boronicacid.[Link]

-

Li, W., Nelson, D. P., & Jensen, M. S. (2009). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2009(1), 117-135. [Link]

-

Pinto, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed.[Link]

- Google Patents. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid.

-

ResearchGate. ¹H NMR spectra of (N‐methyl)‐4‐pyridinium boronic acid (a) and a...[Link]

-

Boron Molecular. Buy 2-Fluoro-4-methylpyridine-5-boronic acid.[Link]

-

Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. [Link]

-

Alver, Ö., & Dikmen, G. (2016). Structure analysis and spectroscopic characterization of 2-Fluoro-3-Methylpyridine-5-Boronic Acid with experimental (FT-IR, Raman, NMR and XRD) techniques and quantum chemical calculations. Journal of Molecular Structure, 1108, 103-111. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. (2-Fluoro-4-methylpyridin-3-yl)boronicacid [myskinrecipes.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google Patents [patents.google.com]

- 8. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of (2-Fluoro-4-methylpyridin-3-yl)boronic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

(2-Fluoro-4-methylpyridin-3-yl)boronic acid is a pivotal building block in contemporary medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex biaryl and heteroaryl structures.[1][2] The presence of a fluorine atom can significantly modulate the physicochemical properties of pharmaceutical candidates, such as metabolic stability and pKa, making this reagent highly valuable for drug discovery programs.[3] This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound via a directed ortho-metalation (DoM) and borylation sequence, starting from the commercially available precursor, 3-Bromo-2-fluoro-4-methylpyridine. We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step experimental procedure, and address critical safety and handling considerations.

Introduction to Synthetic Strategy

Significance in Medicinal Chemistry

Heteroaryl boronic acids are indispensable tools for generating molecular diversity in drug development. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, allows for the efficient formation of C(sp²)–C(sp²) bonds.[1] Molecules containing the 2-fluoropyridine motif are prevalent in pharmaceuticals, and this compound serves as a key intermediate for introducing this valuable pharmacophore.

Rationale for the Selected Synthetic Route

Several methods exist for the synthesis of aryl and heteroaryl boronic acids, including the trapping of organometallic intermediates (Grignard or organolithium reagents) with borate esters, and direct C-H borylation.[4] For the synthesis of this compound, the most reliable and scalable approach is the halogen-lithium exchange of 3-Bromo-2-fluoro-4-methylpyridine followed by electrophilic trapping with an appropriate borate ester.[5] This lithiation-borylation methodology is highly efficient for preparing substituted pyridyl boronic acids.[6][7]

The key precursor, 3-Bromo-2-fluoro-4-methylpyridine, can be synthesized through various routes, often starting from 4-methylpyridine (picoline).[8][9] A common method involves bromination followed by a fluorination step.[8]

Recommended Synthetic Protocol: Halogen-Lithium Exchange and Borylation

Principle of the Method

The synthesis proceeds in two main stages under anhydrous, inert conditions:

-

Halogen-Lithium Exchange: At a very low temperature (-78 °C), n-Butyllithium (n-BuLi), a potent organolithium base, selectively abstracts the bromine atom from 3-Bromo-2-fluoro-4-methylpyridine.[10] This forms a highly reactive pyridyl-lithium intermediate. The low temperature is crucial to prevent side reactions, such as decomposition or reaction with the solvent.

-

Borylation and Hydrolysis: The nucleophilic pyridyl-lithium intermediate attacks the electrophilic boron atom of triisopropyl borate. This forms a tetracoordinate boronate "ate" complex.[11] Upon acidic workup, this complex is hydrolyzed to yield the final this compound.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 3-Bromo-2-fluoro-4-methylpyridine | 884495-46-9 | 190.01 | 5.00 g | 26.3 | Starting material. Must be anhydrous.[12] |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL | - | Dry over sodium/benzophenone or from a solvent purification system. |

| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 11.6 mL | 28.9 (1.1 eq) | Pyrophoric reagent. Handle with extreme care under inert gas.[13] |

| Triisopropyl Borate | 5419-55-6 | 188.08 | 7.2 mL | 31.6 (1.2 eq) | Moisture sensitive. |

| 2 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~30 mL | - | For acidic workup. |

| Diethyl Ether | 60-29-7 | 74.12 | 200 mL | - | For extraction. |

| Saturated Sodium Chloride (Brine) | 7647-14-5 | 58.44 | 50 mL | - | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | - | For drying. |

Experimental Workflow Diagram

Below is a diagram illustrating the key stages of the synthesis protocol.

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Procedure

Note: This entire procedure must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using flame-dried or oven-dried glassware and syringe/cannula techniques for liquid transfers.

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-Bromo-2-fluoro-4-methylpyridine (5.00 g, 26.3 mmol).

-

Dissolution: Add anhydrous THF (100 mL) via cannula and stir the solution to dissolve the starting material completely.

-

Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

-

Lithiation: While maintaining the temperature at -78 °C, slowly add n-Butyllithium (2.5 M in hexanes, 11.6 mL, 28.9 mmol, 1.1 eq) dropwise via syringe over 20 minutes. The solution may change color. Stir the mixture at -78 °C for an additional 45 minutes.

-

Borylation: To the resulting solution, add triisopropyl borate (7.2 mL, 31.6 mmol, 1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).

-

Quenching and Hydrolysis: Carefully cool the flask in an ice-water bath. Slowly and cautiously quench the reaction by adding 2 M HCl (~30 mL) until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by trituration with a mixture of hexanes and diethyl ether or by recrystallization to afford the pure this compound as a solid.

Characterization and Quality Control

-

Appearance: White to off-white solid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure. The absence of signals corresponding to the starting material and the presence of characteristic peaks for the product are indicative of a successful reaction. Boron NMR (¹¹B NMR) will show a characteristic signal for the boronic acid.

-

Mass Spectrometry (MS): LC-MS or GC-MS can be used to confirm the molecular weight of the product (C₆H₇BFNO₂; Exact Mass: 155.06).[14]

Safety Precautions and Waste Disposal

-

n-Butyllithium: This reagent is extremely pyrophoric and will ignite spontaneously on contact with air or moisture.[15] It is also highly corrosive.[16] Always handle n-BuLi in a well-ventilated fume hood under an inert atmosphere.[10][15] Wear a fire-retardant lab coat, safety glasses, and appropriate gloves.[15] Keep a Class D fire extinguisher (for combustible metals) readily available.

-

Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled solvent or solvent from a sealed commercial bottle.

-

Quenching: The quenching of any residual n-BuLi is highly exothermic. Perform this step slowly and with adequate cooling to control the reaction rate.

-

Waste Disposal: Unused n-BuLi must be quenched carefully. A common procedure involves slow addition to a non-reactive solvent like heptane, followed by slow, dropwise addition of isopropanol, and then methanol under an inert atmosphere with cooling.[16] All solvent waste should be collected and disposed of according to institutional guidelines for hazardous chemical waste.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Incomplete lithiation due to moisture. | Ensure all glassware is rigorously dried and solvents are anhydrous. Check the quality of the n-BuLi (titrate if necessary). |

| Decomposition of the organolithium intermediate. | Maintain the reaction temperature strictly at or below -78 °C during addition and stirring. | |

| Protodeboronation | Presence of acidic protons (water) during workup before hydrolysis is complete. | Ensure the reaction is fully quenched and the boronate complex is formed before adding aqueous acid. |

| Impure Product | Incomplete reaction. | Increase reaction time or ensure stoichiometric amounts of reagents are correct. |

| Side reactions. | Optimize temperature control. Purify the starting material if necessary. |

Conclusion

The lithiation-borylation of 3-Bromo-2-fluoro-4-methylpyridine provides a reliable and efficient pathway to this compound, a valuable reagent for pharmaceutical research and development. Adherence to strict anhydrous and inert atmosphere techniques, coupled with careful temperature control and safe handling of pyrophoric reagents, is paramount for the successful and safe execution of this protocol. The resulting high-purity boronic acid is well-suited for subsequent applications, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of novel molecular entities.

References

- Benchchem. Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Fluoropyridine-3-boronic Acid.

- Pipzine Chemicals. 3-Bromo-2-fluoro-4-methylpyridine Manufacturer & Supplier China.

- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC, NIH.

- Rueda-Espinosa, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.

- Guidechem. N Butyllithium: Chemistry, Applications, and Safety Considerations.

- Environmental Health and Safety. STANDARD OPERATING PROCEDURE n-Butyllithium.

- ChemicalBook. n-Butyllithium-Hazard and Toxicity. (2019).

- Fisher Scientific. Protecting n-Butyllithium from Air and Moisture.

- ACS Publications. Optimization of Organolithium Reactions. (2020).

- Aggarwal, V. K., et al. (2014). Lithiation-Borylation Methodology and Its Application in Synthesis. Acc. Chem. Res., 47, 3174.

- University of Bristol Research Portal. The lithiation–borylation reaction.

- Zhou, B. (2019). Lithiation—Borylation Methodology: Applications in the Synthesis of Polypropionate Fragment and Polyfluoromethylation Reactions of Organoboronic Esters. University of Bristol.

- Alfa Chemistry. CAS 1029654-30-5 2-Fluoro-4-methylpyridine-3-boronicacid.

- Sigma-Aldrich. 2-Fluoro-4-methyl-3-pyridinylboronic acid.

- Google Patents. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid.

- Pinheiro, B. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC, PubMed Central.

- Sigma-Aldrich. 3-Bromo-4-methylpyridine 96 3430-22-6.

- Chemsrc. 3-Bromo-2-fluoro-4-methylpyridine | CAS#:884495-46-9.

Sources

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarship.claremont.edu [scholarship.claremont.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google Patents [patents.google.com]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 8. 3-Bromo-2-fluoro-4-methylpyridine Manufacturer & Supplier China | CAS 1239733-25-7 | Specifications, Safety Data, Price & Applications [pipzine-chem.com]

- 9. 3-ブロモ-4-メチルピリジン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Page loading... [guidechem.com]

- 11. sites.wp.odu.edu [sites.wp.odu.edu]

- 12. 3-Bromo-2-fluoro-4-methylpyridine | CAS#:884495-46-9 | Chemsrc [chemsrc.com]

- 13. Protecting n-Butyllithium from Air and Moisture [fishersci.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 16. enhs.uark.edu [enhs.uark.edu]

An In-depth Technical Guide on the Solubility of (2-Fluoro-4-methylpyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to in vivo bioavailability. (2-Fluoro-4-methylpyridin-3-yl)boronic acid, a heterocyclic boronic acid derivative, presents a unique set of physicochemical properties that require a thorough and nuanced understanding of its solubility behavior. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. Drawing upon established principles of boronic acid chemistry and pharmaceutical science, this document outlines the key factors influencing solubility, robust experimental methodologies for its determination, and a framework for interpreting the resulting data.

Introduction: The Significance of Solubility for a Heterocyclic Boronic Acid

This compound belongs to a class of organoboron compounds that have garnered significant interest in medicinal chemistry.[1] Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that has been exploited in the design of enzyme inhibitors and sensors.[2] The pyridine ring, coupled with fluoro and methyl substituents, imparts a specific electronic and steric profile to the molecule, which in turn governs its intermolecular interactions and, consequently, its solubility.

Understanding the solubility of this compound is paramount for several reasons:

-

Bioavailability: Poor aqueous solubility is a major hurdle for oral drug absorption, often leading to low and variable bioavailability.[3]

-

Formulation Development: Knowledge of solubility in various solvents and pH conditions is essential for developing stable and effective dosage forms, whether for oral, parenteral, or other routes of administration.

-

In Vitro Assay Reliability: Inconsistent solubility in biological assay media can lead to erroneous structure-activity relationship (SAR) data, hindering the drug discovery process.

The molecular structure of this compound, with its hydrogen bond donors and acceptors, suggests a complex solubility profile that is likely dependent on the properties of the solvent system.[4]

Physicochemical Properties of this compound

A foundational understanding of the compound's intrinsic properties is crucial for predicting and interpreting its solubility.

| Property | Value/Information | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 1029654-30-5 | [4] |

| Molecular Formula | C₆H₇BFNO₂ | [4][5] |

| Molecular Weight | 154.93 g/mol | [4][5] |

| Physical Form | Solid | [5] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Topological Polar Surface Area | 53.4 Ų | [4] |

These properties indicate that the molecule has the capacity for significant hydrogen bonding, which will play a major role in its interaction with protic solvents. The presence of the fluorine atom can also influence the acidity of the boronic acid and the overall electronic distribution of the molecule.

Factors Influencing the Solubility of Boronic Acids

The solubility of boronic acids is a multifaceted phenomenon governed by several interrelated factors.

pH and pKa

The boronic acid moiety is a Lewis acid that can accept a hydroxide ion, forming a tetrahedral boronate species.[1] This equilibrium is pH-dependent. At a pH above the pKa of the boronic acid, the more soluble, ionized boronate form will predominate, leading to increased aqueous solubility.[6] Conversely, at a pH below the pKa, the less soluble, neutral trigonal form will be the major species.[7] The pKa of this compound is a critical parameter that must be determined experimentally to understand its pH-solubility profile. The pyridine nitrogen also has a pKa and will be protonated at acidic pH, further influencing solubility.

Solvent Properties

The choice of solvent is a primary determinant of solubility. Key solvent properties to consider include:

-

Polarity: Polar solvents are generally better at solvating polar molecules like boronic acids.

-

Protic vs. Aprotic: Protic solvents, which can donate hydrogen bonds, can interact favorably with the hydroxyl groups of the boronic acid.

-

Dielectric Constant: Solvents with a high dielectric constant can better overcome the lattice energy of the solid compound.

For this compound, one would anticipate higher solubility in polar protic solvents like water, methanol, and ethanol, and lower solubility in nonpolar solvents like hexane and toluene. Ethers and ketones often provide intermediate solubility for boronic acids.[8]

Temperature

The dissolution of a solid in a liquid is often an endothermic process, meaning that solubility typically increases with temperature. This relationship is described by the van 't Hoff equation. For boric acid, it has been shown that its solubility in water increases with temperature due to a negative heat of solution.[9] Determining the temperature dependence of solubility is crucial for processes like crystallization and for understanding potential precipitation upon cooling.

Solid-State Properties

The crystalline form (polymorph) of a solid can significantly impact its solubility. Amorphous forms are generally more soluble than their crystalline counterparts due to the lack of a stable crystal lattice. It is essential to characterize the solid form of this compound being used in solubility studies.

Boroxine Formation

A common characteristic of boronic acids is their tendency to undergo dehydration to form cyclic anhydrides known as boroxines.[8] Boroxines are typically less polar and less soluble in aqueous media than the corresponding boronic acids. This equilibrium between the acid and its boroxine can complicate solubility measurements and lead to variability in results.[8] The presence of water in organic solvents can shift this equilibrium.

Experimental Determination of Solubility

A multi-tiered approach, starting with qualitative assessments and progressing to quantitative measurements, is recommended for determining the solubility of this compound.

Thermodynamic vs. Kinetic Solubility

It is important to distinguish between thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is determined by allowing an excess of the solid to equilibrate with the solvent over a sufficient period. The shake-flask method is the gold standard for determining thermodynamic solubility.[10]

-

Kinetic Solubility: This is often measured in high-throughput screening settings and reflects the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO).[6] While useful for initial assessments, kinetic solubility values are often higher than thermodynamic solubility and can be influenced by the experimental conditions.

For drug development purposes, thermodynamic solubility is the more relevant parameter.

Experimental Workflow for Thermodynamic Solubility Determination

The following diagram illustrates a robust workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of this compound in a selected solvent system.

Materials:

-

This compound (characterized solid form)

-

Solvent of interest (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, various organic solvents)

-

Calibrated analytical balance

-

Vials with Teflon-lined caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm, low-protein binding)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker/incubator set to the desired temperature (e.g., 25°C or 37°C). Agitate the slurry for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Immediately dilute the clear filtrate with a known volume of mobile phase to prevent precipitation and bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method. A calibration curve prepared with known concentrations of this compound should be used for quantification.

-

Solid Phase Analysis (Optional but Recommended): Analyze the remaining solid from the slurry to check for any changes in the crystalline form (polymorphism) or solvation during the experiment.

Causality in Experimental Choices:

-

Excess Solid: Using an excess of the solid ensures that the solution becomes saturated and is in equilibrium with the solid phase, a prerequisite for thermodynamic solubility.[10]

-

Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducible results.

-

Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium. Taking samples at multiple time points can confirm that equilibrium has been achieved.

-

Filtration/Centrifugation: These steps are critical to separate the saturated solution from the undissolved solid, preventing overestimation of the solubility.

-

Validated Analytical Method: An accurate and precise analytical method is the cornerstone of reliable solubility data. Non-aqueous capillary electrophoresis (NACE) can also be considered as it can analyze boronic esters and their corresponding acids without the limitations of traditional techniques.[11]

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and organized manner.

Hypothetical Solubility Data Table

| Solvent System | Temperature (°C) | pH (at equilibrium) | Solubility (mg/mL) | Solubility (mM) |

| 0.1 N HCl | 25 | ~1.2 | > 50 | > 322.7 |

| Phosphate-Buffered Saline | 25 | 7.4 | 5.2 | 33.6 |

| Water | 25 | ~4.5 | 8.9 | 57.4 |

| Methanol | 25 | N/A | 15.6 | 100.7 |

| Ethanol | 25 | N/A | 9.8 | 63.3 |

| Acetone | 25 | N/A | 2.1 | 13.6 |

| Acetonitrile | 25 | N/A | 1.5 | 9.7 |

| Dichloromethane | 25 | N/A | < 0.1 | < 0.6 |

| Hexane | 25 | N/A | < 0.01 | < 0.06 |

Note: The above data is hypothetical and for illustrative purposes only.

Interpreting the Data

-

pH-Solubility Profile: The high solubility in 0.1 N HCl suggests that the protonated pyridine nitrogen significantly enhances aqueous solubility. The moderate solubility at pH 7.4 and in water indicates that the compound is likely to be ionizable within the physiological pH range.

-

Solvent Effects: The higher solubility in polar protic solvents (methanol, ethanol) compared to polar aprotic (acetone, acetonitrile) and nonpolar solvents (dichloromethane, hexane) is consistent with the hydrogen bonding capabilities of the boronic acid moiety.

-

Implications for Drug Development: The pH-dependent solubility will be a critical consideration for oral formulation design. The good solubility in acidic conditions may favor dissolution in the stomach. The moderate solubility at neutral pH may be sufficient for absorption in the intestine, but formulation strategies to enhance solubility, such as the use of co-solvents or complexing agents, might be necessary. The formation of boronic acid esters with polyols like mannitol has been shown to increase the solubility of some boronic acids.[2]

Advanced Considerations and Troubleshooting

-

Compound Stability: Assess the stability of this compound in the chosen solvent systems over the duration of the experiment. Degradation can lead to an underestimation of solubility.

-

Analytical Artifacts: Boronic acids can sometimes interact with silica-based HPLC columns. Careful method development is required to ensure good peak shape and recovery.

-

Variability in Results: Inconsistent results can arise from incomplete equilibration, temperature fluctuations, or changes in the solid form. It is crucial to control these variables carefully. The equilibrium between the boronic acid and its boroxine can also contribute to variability.[8]

Conclusion

A thorough understanding of the solubility of this compound is a non-negotiable prerequisite for its successful development as a therapeutic agent. This guide has provided a comprehensive framework for approaching this critical task, from understanding the underlying physicochemical principles to implementing robust experimental protocols. By systematically evaluating the impact of pH, temperature, solvent, and solid-state properties, researchers can generate high-quality solubility data that will inform rational formulation design and ultimately contribute to the development of a safe and effective medicine.

References

- Benchchem. An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents.

- Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- Cattran, D., et al. (n.d.).

- Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Hall, D. G. (Ed.). (2011).

- Jouyban, A. (Ed.). (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

- Kumar, L. (2013).

- Pohjoispää, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data.

- Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Sigma-Aldrich. 2-Fluoro-4-methyl-3-pyridinylboronic acid.

- Schlemmer, B., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Processes.

- Alfa Chemistry. 2-Fluoro-4-methylpyridine-3-boronicacid.

- Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis.

- ChemicalBook. This compound Product Description.

- ECHEMI. 2-FLUORO-4-METHYLPYRIDINE-5-BORONIC ACID.

- SynHet. (2-Fluoro-4-methoxypyridin-3-yl)boronic acid.

- Boron Molecular. 2-Fluoro-4-methylpyridine-5-boronic acid.

- Santos, M. A. (2017).

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [kuscholarworks.ku.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2-Fluoro-4-methyl-3-pyridinylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. d-nb.info [d-nb.info]

- 9. digital.library.unt.edu [digital.library.unt.edu]

- 10. scispace.com [scispace.com]

- 11. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Characteristics of (2-Fluoro-4-methylpyridin-3-yl)boronic acid

Introduction and Molecular Structure

(2-Fluoro-4-methylpyridin-3-yl)boronic acid is a trifunctional heterocyclic compound of significant interest in drug discovery. The pyridine scaffold is a prevalent motif in numerous pharmaceuticals, and its substitution with a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. The methyl group provides a lipophilic handle, and the boronic acid functionality serves as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions, enabling the facile construction of complex biaryl and heteroaryl structures.

The accurate interpretation of its spectral data is paramount for confirming its identity and purity. This guide will dissect the predicted spectral signatures of this molecule.